3-(3-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions may include:
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow processes, which allow for better control of reaction conditions and scalability. These methods often use automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2,4-oxadiazoles: These compounds share the oxadiazole ring but differ in their substituents.
1,3,4-Oxadiazoles: Another class of oxadiazoles with different nitrogen atom positions.
Thiadiazoles: Similar heterocyclic compounds where sulfur replaces the oxygen atom.
Uniqueness
3-(3-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its trimethylphenoxy group, for example, could influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O2/c1-12-6-5-7-16(9-12)19-20-18(23-21-19)11-22-17-10-13(2)8-14(3)15(17)4/h5-10H,11H2,1-4H3 |
InChI Key |
ROMLSKUGWKXTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC(=CC(=C3C)C)C |
Origin of Product |
United States |
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